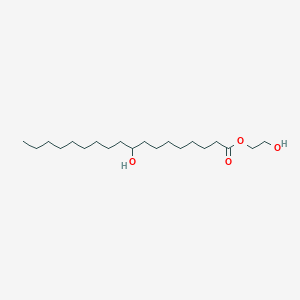
Ethylene glycol hydroxy stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene glycol hydroxy stearate is an organic compound with the molecular formula C20H40O4. It is an ester formed from ethylene glycol and stearic acid. This compound is commonly used in various industrial applications, particularly in the production of personal care products and cosmetics, due to its surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene glycol hydroxy stearate is typically synthesized through the esterification of ethylene glycol and stearic acid. This reaction can be catalyzed by either homogeneous or heterogeneous catalysts. The conventional method involves using strong homogeneous acid catalysts like sulfuric acid, conducted at higher temperatures . this method is not environmentally friendly due to the corrosive nature of the catalyst and the need for neutralization.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using heterogeneous catalysts under microwave irradiation. This method significantly reduces the reaction time and increases the conversion rate. For instance, using a solid acid catalyst under microwave irradiation can achieve a 97% conversion rate in just 10 minutes .
Chemical Reactions Analysis
Types of Reactions
Ethylene glycol hydroxy stearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of ethylene glycol and stearic acid .
Common Reagents and Conditions
Esterification: Stearic acid and ethylene glycol with sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions to break down the ester bond.
Major Products Formed
Esterification: this compound.
Hydrolysis: Ethylene glycol and stearic acid.
Scientific Research Applications
Ethylene glycol hydroxy stearate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as a surfactant, opacifier, and pearlizer in products like shampoos, conditioners, and lotions.
Pharmaceuticals: Utilized in the formulation of various topical medications due to its emulsifying properties.
Textile Industry: Acts as a softener in textile processing.
Phase-Change Materials: Employed in heating, ventilation, and air conditioning systems due to its phase-changing properties.
Mechanism of Action
Ethylene glycol hydroxy stearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different substances, allowing for better mixing and stability of emulsions. This property is particularly useful in cosmetics and pharmaceuticals, where it helps to evenly distribute active ingredients .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol monostearate: An ester of ethylene glycol and stearic acid, used similarly in personal care products.
Ethylene glycol distearate: Another ester of ethylene glycol and stearic acid, used in cosmetics and as a phase-change material.
Uniqueness
Ethylene glycol hydroxy stearate is unique due to its specific molecular structure, which provides a balance between hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant and emulsifier in various applications .
Properties
Molecular Formula |
C20H40O4 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-hydroxyethyl 9-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H40O4/c1-2-3-4-5-6-8-11-14-19(22)15-12-9-7-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3 |
InChI Key |
VPXCRGSFNXYSBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


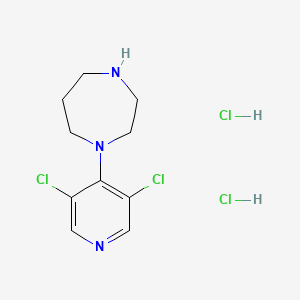
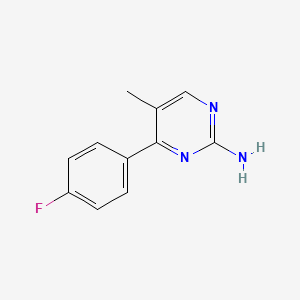
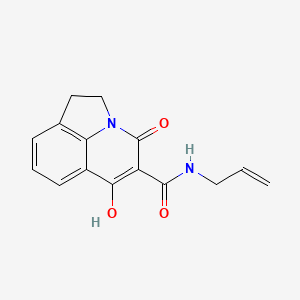

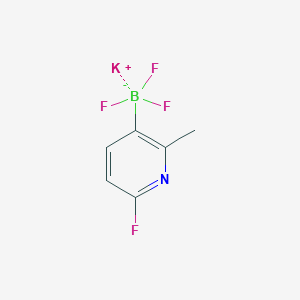
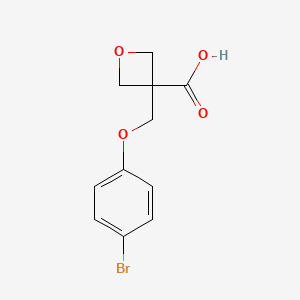
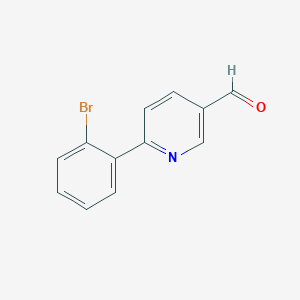

![Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12051164.png)
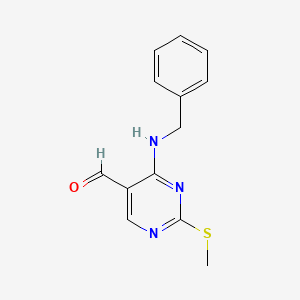
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B12051175.png)
![(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12051183.png)
![N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B12051186.png)
![6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid](/img/structure/B12051194.png)
